N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
Description
“N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-19-8-4-5-9-20(19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBOJCDIJNFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acetamide Formation: The benzylated piperidine is reacted with 2-(2-fluorophenoxy)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide has a molecular formula of C21H25FN2O2 and a molecular weight of 356.44 g/mol. Its structure features a benzylpiperidine moiety linked to a fluorophenoxyacetamide, which contributes to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of acetamides, including those similar to this compound, exhibit antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including bacteria and fungi .
Antitubercular Activity
Compounds in the same class have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. For instance, derivatives with the 2-fluorophenoxy group have shown promising results in inhibiting the growth of drug-resistant strains of M. tuberculosis with minimum inhibitory concentration (MIC) values as low as 4 μg/mL . This suggests that this compound could serve as a lead compound for developing new antitubercular agents.
Neurological Applications
The compound has potential applications in treating neurological disorders. Research indicates that related compounds act as muscarinic receptor antagonists, which are important for managing conditions such as Alzheimer's disease and other cognitive disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of “N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide” involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzylpiperidin-4-yl)methyl)-2-(2-chlorophenoxy)acetamide
- N-((1-benzylpiperidin-4-yl)methyl)-2-(2-bromophenoxy)acetamide
- N-((1-benzylpiperidin-4-yl)methyl)-2-(2-methylphenoxy)acetamide
Uniqueness
The presence of the fluorophenoxy group in “N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide” may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs with different substituents.
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of neurodegenerative diseases and as an enzyme inhibitor. This article synthesizes findings from various sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H22FN3O2
- Molecular Weight : 345.39 g/mol
- Chemical Structure : The compound features a benzylpiperidine moiety linked to a fluorophenoxy acetamide group, which is critical for its biological interactions.
Research indicates that this compound exhibits inhibitory effects on various enzymes and receptors, particularly those involved in neurotransmission and neuroprotection.
- Inhibition of Beta-Amyloid Production :
- Interaction with Glutamate Receptors :
- Antineoplastic Activity :
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Study 1: Neuroprotective Effects
A study involving HEK293 cells indicated that this compound could reduce cell death induced by oxidative stress. This effect was attributed to its ability to inhibit beta-amyloid production, suggesting a potential application in Alzheimer's disease treatment.
Case Study 2: Cancer Cell Line Studies
In vitro studies showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, including TK-10 and HT-29. These findings suggest that compounds derived from this compound may serve as leads for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide?
- Answer : Synthesis typically involves multi-step reactions starting with functionalized piperidine and phenoxyacetic acid derivatives. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via condensation of 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid under reflux conditions, followed by purification via column chromatography and characterization via NMR and mass spectrometry . For the target compound, benzylation at the piperidine nitrogen and fluorophenoxy group incorporation would require optimized coupling agents (e.g., EDC/HOBt) and inert atmosphere conditions.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Answer : Key analytical techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., benzyl, fluorophenoxy groups) and piperidine ring conformation.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (expected ~387.44 g/mol based on C22H25FN2O2).
- HPLC : For purity assessment (>95% recommended for biological studies) .
- X-ray crystallography (if crystalline): Used in related acetamide derivatives to resolve intramolecular interactions (e.g., C–H···O bonds) .
Q. What is the hypothesized mechanism of action based on structural analogs?
- Answer : The compound’s piperidine and fluorophenoxy motifs resemble opioid receptor modulators (e.g., fentanyl derivatives with piperidine cores). Structural analogs like ortho-fluorofentanyl exhibit µ-opioid receptor agonism, suggesting potential CNS activity . However, specificity must be validated via receptor-binding assays (e.g., competitive displacement studies using radiolabeled ligands) .
Advanced Research Questions
Q. How can experimental design address contradictions in reported receptor-binding affinities for this compound?
- Answer : Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations). To resolve this:
- Standardize assays : Use identical cell lines (e.g., HEK-293T expressing human µ-opioid receptors) and ligand batches.
- Include positive controls : Compare against known agonists (e.g., DAMGO for µ-opioid receptors).
- Employ orthogonal methods : Combine radioligand binding with functional assays (e.g., cAMP inhibition) .
- Example Data :
| Assay Type | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| Radioligand | 12 ± 3 | HEK-293T | |
| Functional | 18 ± 5 | CHO-K1 |
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Answer :
- Molecular docking : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability.
- ADMET prediction tools : Use SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity .
- MD simulations : Assess binding kinetics (e.g., residence time at µ-opioid receptors) .
Q. How can lead optimization improve selectivity for target receptors over off-target effects?
- Answer :
- SAR studies : Modify substituents (e.g., fluorophenoxy vs. methoxyphenoxy) to enhance µ-opioid vs. δ/κ-opioid receptor selectivity.
- Fragment-based design : Replace the benzyl group with smaller alkyl chains to reduce hydrophobic interactions with off-target receptors .
- In vivo profiling : Test optimized derivatives in rodent models for analgesia vs. respiratory depression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
